U-51605

Platelet pharmacology Thromboxane synthase inhibition Arachidonic acid metabolism

Azo Analog I (CAS 64192-56-9), also designated U-51605 and 9,11-azoprosta-5,13-dienoic acid, is a stable structural analog of the prostaglandin endoperoxide PGH2. It functions as a dual inhibitor of prostacyclin (PGI2) synthase and thromboxane A2 (TXA2) synthase, exhibiting greater selectivity toward PGI2 synthase inhibition, and additionally acts as a partial agonist at TP receptors.

Molecular Formula C20H32N2O2
Molecular Weight 332.5 g/mol
CAS No. 64192-56-9
Cat. No. B160249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-51605
CAS64192-56-9
Synonyms9α,11α-azoprosta-5Z,13E-dien-1-oic acid
Molecular FormulaC20H32N2O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O
InChIInChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1
InChIKeyPEZZZRQWIOKEBE-PHKBLYBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azo Analog I (U-51605) Procurement: PGH2 Stable Analog and Dual PGI2/TXA2 Synthase Inhibitor for Prostanoid Research


Azo Analog I (CAS 64192-56-9), also designated U-51605 and 9,11-azoprosta-5,13-dienoic acid, is a stable structural analog of the prostaglandin endoperoxide PGH2 [1]. It functions as a dual inhibitor of prostacyclin (PGI2) synthase and thromboxane A2 (TXA2) synthase, exhibiting greater selectivity toward PGI2 synthase inhibition, and additionally acts as a partial agonist at TP receptors . This compound is employed as a pharmacological probe for dissecting the arachidonic acid metabolic cascade and for investigating PGI2- and TXA2-mediated physiological and pathological processes [2].

Stable PGH2 analog probe for prostanoid pathway dissection
Dual PGI2/TXA2 synthase inhibition with preferential PGI2 selectivity
Partial TP receptor agonism for mechanistic studies

Why Azo Analog I (U-51605) Cannot Be Substituted with Generic TXA2 Synthase Inhibitors


Despite sharing the broad classification of 'thromboxane synthase inhibitor,' Azo Analog I (U-51605) possesses a fundamentally distinct pharmacological profile compared to alternative agents such as imidazole, dazoxiben, or ozagrel . Unlike many alternatives, U-51605 is a stable analog of PGH2 itself, conferring a unique mechanism of action that includes dual PGI2/TXA2 synthase inhibition, partial TP receptor agonism, and direct competitive inhibition at the thromboxane synthetase active site . These properties result in divergent biological outcomes—for instance, differential effects on platelet aggregation and functional responses in vascular preparations—that render direct substitution scientifically invalid without independent experimental validation in the specific assay system of interest [1]. Procurement decisions based solely on 'TXA2 synthase inhibition' as a category descriptor risk introducing uncontrolled variables into experimental workflows.

Mechanism mismatch Dual PGI2/TXA2 synthase inhibition plus partial TP agonism absent in single-target TXA2 inhibitors (imidazole, dazoxiben, ozagrel).
Functional divergence Imidazole fails to suppress platelet aggregation in washed platelet preparations despite blocking thromboxane synthesis; U-51605 maintains anti-aggregatory coupling.

Azo Analog I (U-51605) Quantitative Differentiation Evidence Guide


Azo Analog I (U-51605) Exhibits >200-Fold Higher Potency than Imidazole in Suppressing Thromboxane B2 Formation in Human Platelets

In a direct comparative study evaluating thromboxane B2 (TXB2) formation during human platelet aggregation, Azo Analog I demonstrated at least 200-fold greater potency on a molar basis than the comparator imidazole [1]. This magnitude of difference was consistently observed across multiple aggregation triggers and platelet preparation formats [2].

Potency vs Imidazole
Head-to-head
>200-fold higher potency than imidazole (molar basis)
Supports use in assays requiring low-concentration TXA2 synthase inhibition
Conditions: human platelet-rich plasma and washed platelets, AA/PGH2-induced
Platelet pharmacology Thromboxane synthase inhibition Arachidonic acid metabolism

Azo Analog I (U-51605) Exhibits Differential Enzyme Selectivity: PGI2 Synthase Inhibition at 2.8 µM vs TXA2 Synthase Inhibition at 5.6 µM

In human foreskin fibroblasts, Azo Analog I (U-51605) inhibits prostacyclin (PGI2) synthase at a concentration of 2.8 µM, whereas inhibition of thromboxane (TXA2) synthase in human platelets requires a higher concentration of 5.6 µM [1]. This ~2-fold selectivity toward PGI2 synthase distinguishes it from agents that lack this differential enzyme inhibition profile .

Enzyme Selectivity
Class-level
PGI2 synthase: 2.8 µM; TXA2 synthase: 5.6 µM (~2-fold)
Supports preferential PGI2 pathway suppression context
Human foreskin fibroblasts (PGI2); human platelets (TXA2)
Prostacyclin synthase Enzyme selectivity Eicosanoid biosynthesis

Azo Analog I (U-51605) Simultaneously Inhibits Thromboxane Synthesis and Platelet Aggregation, Unlike Imidazole Which Fails to Suppress Aggregation in Washed Platelet Suspensions

A comparative study of three 'thromboxane synthetase inhibitors' revealed that Azo Analog I (U-51605) simultaneously inhibited thromboxane synthesis and platelet aggregation in washed platelet suspensions, whereas imidazole failed to suppress aggregation in this preparation despite blocking thromboxane synthesis [1]. This functional divergence indicates that imidazole may possess an associated agonist activity that enhances aggregation, a property not shared by U-51605 [2].

Platelet Aggregation
Head-to-head
Simultaneous inhibition of TXB2 synthesis and aggregation; imidazole fails to suppress
Supports correlation between TXA2 synthase inhibition and aggregation endpoints
Washed human platelet suspensions
Platelet aggregation Functional pharmacology Thromboxane A2

Azo Analog I (U-51605) at 0.3 mg/kg Attenuates Post-Suspension Hypotension and Reduces Plasma Prostacyclin Levels in an In Vivo Rat Model

In a conscious rat model of cardiovascular deconditioning induced by 7-day tail-suspension, intravenous administration of U-51605 at 0.3 mg/kg prior to release and at 2 and 4 hours post-release attenuated the observed post-suspension hypotension and significantly reduced plasma prostacyclin levels, without altering nitric oxide levels [1]. This demonstrates target engagement (PGI2 synthase inhibition) translating to a quantifiable in vivo hemodynamic outcome.

In Vivo Hemodynamics
Model context
0.3 mg/kg IV U-51605 attenuated hypotension, reduced plasma prostacyclin
Supports functional PGI2 synthase inhibition in a rat model
Conscious rat tail-suspension model
In vivo pharmacology Cardiovascular deconditioning Prostacyclin synthase

Azo Analog I (U-51605) Serves as a Substrate for CYP4F8-Mediated ω2/ω3-Hydroxylation, Enabling Distinct Metabolic Fate Studies Compared to Epoxymethano PGH2 Analogs

Among three stable PGH2 analogs evaluated for CYP4F8-mediated metabolism, U-51605 (9,11-diazo-15-deoxy-PGH2) is rapidly metabolized by ω2- and ω3-hydroxylation, along with U-44069 and U-46619 [1]. This metabolic processing distinguishes the diazo-containing analog from other PGH2 mimetics and establishes its utility as a probe for CYP4F8 activity in tissues expressing this enzyme (e.g., seminal vesicles) [2].

CYP4F8 Substrate
Class-level
Rapid ω2/ω3-hydroxylation by CYP4F8; distinct diazo analog
Supports CYP4F8-mediated metabolism studies with a distinct chemical probe
Recombinant CYP4F8, human seminal vesicle microsomes
Cytochrome P450 Prostaglandin metabolism CYP4F8

Azo Analog I (U-51605) Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Human Platelet Aggregation Studies Requiring >200-Fold Potency Advantage Over Imidazole

For investigators conducting human platelet aggregation assays with arachidonic acid or PGH2 as agonists, Azo Analog I (U-51605) is the appropriate choice when experimental design demands potent thromboxane synthase inhibition at concentrations where imidazole would be ineffective or would require suprapharmacological dosing. The >200-fold molar potency advantage documented in head-to-head comparisons [1] ensures robust suppression of TXB2 formation at low micromolar concentrations, enabling cleaner pharmacological interrogation of the thromboxane-dependent aggregation pathway.

Vascular Pharmacology Experiments Requiring Preferential PGI2 Synthase Inhibition

In vascular ring or isolated vessel preparations where selective suppression of prostacyclin production is desired while preserving some thromboxane A2 synthetic capacity, U-51605 provides a defined inhibitory gradient (2.8 µM for PGI2 synthase vs 5.6 µM for TXA2 synthase) [2]. This selectivity profile is not recapitulated by standard TXA2 synthase inhibitors such as dazoxiben or ozagrel, which lack comparable differential inhibition . This makes U-51605 the compound of choice for studies aiming to isolate the contribution of PGI2 to endothelium-dependent responses.

In Vivo Rodent Models of Prostacyclin-Mediated Cardiovascular Responses

For in vivo studies investigating the role of prostacyclin in blood pressure regulation, vascular reactivity, or cardiovascular deconditioning, Azo Analog I (U-51605) has established efficacy at 0.3 mg/kg IV in conscious rat models [3]. This validated dosing regimen provides a reference point for experimental designs requiring systemic PGI2 synthase inhibition, enabling reduction in plasma prostacyclin levels and attenuation of prostacyclin-dependent hypotensive responses without confounding effects on nitric oxide pathways [3].

CYP4F8 Substrate Studies in Seminal Vesicle or Reproductive Tissue Preparations

For research focused on CYP4F8-mediated ω-hydroxylation of prostaglandin endoperoxides, particularly in human seminal vesicle microsomes or recombinant enzyme systems, U-51605 offers a chemically distinct PGH2 analog (9,11-diazo-15-deoxy-PGH2) that serves as a validated substrate alongside epoxymethano analogs U-44069 and U-46619 [4]. Its rapid metabolism by CYP4F8 enables comparative kinetic studies and investigations of structural determinants governing endoperoxide hydroxylation.

Application
Selection Property
Validation Focus
Platelet aggregation studies
TXA2 synthase inhibition potency context
Suppression of TXB2 formation endpoints
Vascular pharmacology studies
Preferential PGI2 synthase inhibition profile
Differential PGI2/TXA2 synthase inhibition endpoints
In vivo rodent cardiovascular models
PGI2 synthase inhibition in vivo
Plasma prostacyclin and hemodynamic endpoints
CYP4F8 substrate studies
CYP4F8 substrate probe context
Metabolic fate via ω-hydroxylation endpoints

Technical Documentation Hub

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36 linked technical documents
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